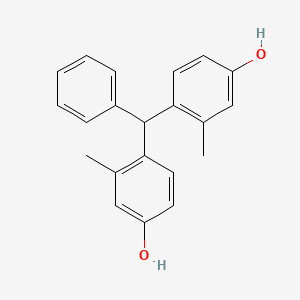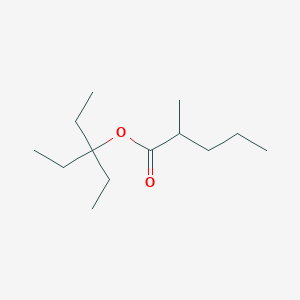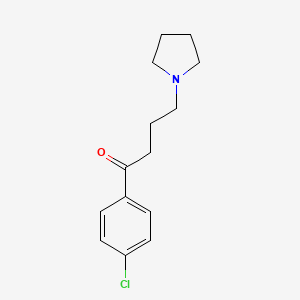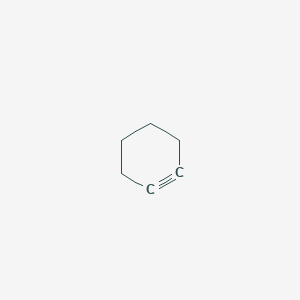![molecular formula C28H25N3 B14742770 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole CAS No. 548-12-9](/img/structure/B14742770.png)
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole is a complex organic compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole typically involves the reaction of indole derivatives with aldehydes or ketones under acidic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency in producing indole derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
- 3,3-Bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
Uniqueness
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole is unique due to its specific substitution pattern and the presence of multiple indole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
548-12-9 |
|---|---|
Fórmula molecular |
C28H25N3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-19-10-4-7-13-22(19)29-26(16)25(27-17(2)20-11-5-8-14-23(20)30-27)28-18(3)21-12-6-9-15-24(21)31-28/h4-15,25,29-31H,1-3H3 |
Clave InChI |
QBMNQDIFIOJXED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C(C3=C(C4=CC=CC=C4N3)C)C5=C(C6=CC=CC=C6N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


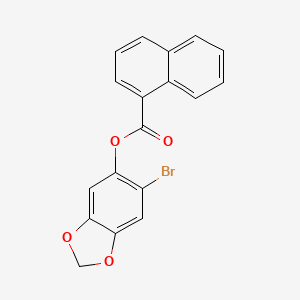



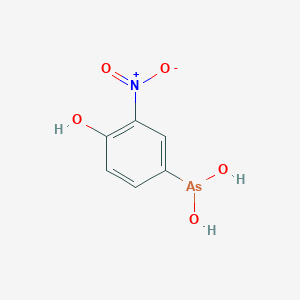

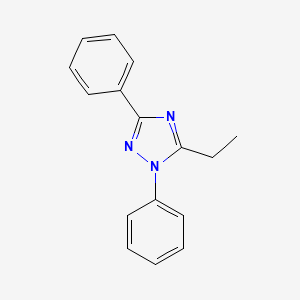
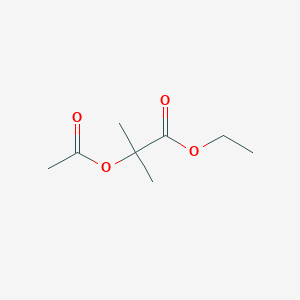

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
